![molecular formula C19H33NO2SSi B14097831 5-[Tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B14097831.png)
5-[Tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol: is a complex organic compound featuring a tert-butyl(dimethyl)silyl group, a thiazole ring, and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of the thiazole ring. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride for silylation, and various bases and solvents to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the double bonds.
Reduction: Reduction reactions can target the double bonds, converting them to single bonds.
Substitution: The thiazole ring and the silyl-protected hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ and OsO₄ are commonly used.
Reduction: Reagents such as LiAlH₄ and NaBH₄ are effective.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of silyl-protected hydroxyl groups and thiazole rings on biological activity.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol exerts its effects depends on its interaction with molecular targets. The silyl group can protect the hydroxyl group from unwanted reactions, while the thiazole ring can interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyl-protected alcohols: These compounds share the silyl protection but lack the thiazole ring.
Thiazole-containing compounds: These compounds have the thiazole ring but may not have the silyl protection or the same double bond configuration.
Uniqueness: The combination of the tert-butyl(dimethyl)silyl group, the thiazole ring, and the specific double bond configuration makes (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol unique. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C19H33NO2SSi |
|---|---|
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol |
InChI |
InChI=1S/C19H33NO2SSi/c1-14(12-21)9-10-18(22-24(7,8)19(4,5)6)15(2)11-17-13-23-16(3)20-17/h9,11,13,18,21H,10,12H2,1-8H3 |
Clé InChI |
YGEPGWOZZJVTCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CO)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile](/img/structure/B14097748.png)
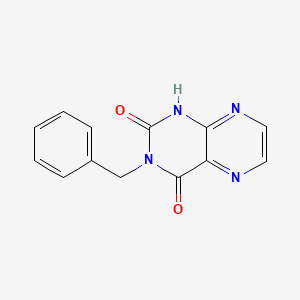
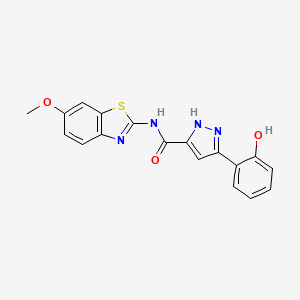
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097766.png)
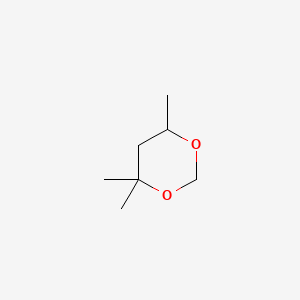
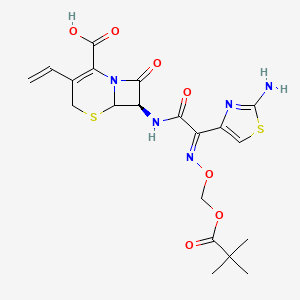
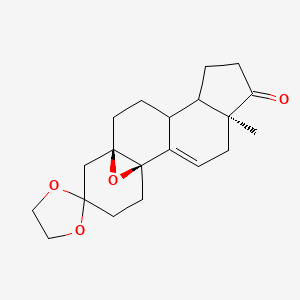
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14097783.png)
![3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097793.png)

![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097799.png)

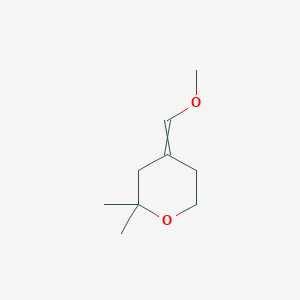
![9-(3,4-dimethylphenyl)-3-heptyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097812.png)
